N-(2-methoxybenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

Chemical Procurement Lead Differentiation Physicochemical Property

This lead-like compound features a 6-(pyridin-4-yl)pyridazine core, offering a unique hydrogen-bonding pattern distinct from 6-phenyl analogs. Its specific N-(2-methoxybenzyl) substituent can drastically alter bioactivity, making generic substitutions scientifically unsound. Ideal for generating proprietary selectivity profiles in diverse screening panels (HIV-1 RT, JAK1, KCC2) and central-peripheral distribution studies due to its higher TPSA. Secure this compound for novel target engagement mapping.

Molecular Formula C19H18N4O2S
Molecular Weight 366.44
CAS No. 872987-82-1
Cat. No. B2463674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxybenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide
CAS872987-82-1
Molecular FormulaC19H18N4O2S
Molecular Weight366.44
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
InChIInChI=1S/C19H18N4O2S/c1-25-17-5-3-2-4-15(17)12-21-18(24)13-26-19-7-6-16(22-23-19)14-8-10-20-11-9-14/h2-11H,12-13H2,1H3,(H,21,24)
InChIKeySYPXRVLFPTYZFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

872987-82-1 (N-(2-methoxybenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide) Procurement Guide for Differentiated Chemical Screening


CAS 872987‑82‑1, N‑(2‑methoxybenzyl)‑2‑((6‑(pyridin‑4‑yl)pyridazin‑3‑yl)thio)acetamide, is a heteroaryl‑thioacetamide featuring a unique 2‑methoxybenzyl amide coupled to a 6‑(pyridin‑4‑yl)pyridazine core [REFS‑1]. It belongs to a broader class of pyridazinylthioacetamides that have shown preliminary inhibitory activity across multiple targets (e.g., HIV‑1 RT, KCC2, JAK1), yet the specific substitution pattern of 872987‑82‑1 distinguishes it from close analogs and defines its physicochemical profile [REFS‑2].

Why N‑(2‑methoxybenzyl)‑2‑((6‑(pyridin‑4‑yl)pyridazin‑3‑yl)thio)acetamide Cannot Be Interchanged with Generic Pyridazine Analogs


Despite sharing a common pyridazinylthioacetamide scaffold, the precise identity of the amide substituent and the pyridazine C‑6 aromatic group profoundly alters the compound's hydrogen‑bond donor/acceptor capacity, lipophilicity, and topological polar surface area [REFS‑1]. Within the HIV‑1 NNRTI class, a change from N‑phenyl to N‑(2‑methoxybenzyl) in structurally related thioacetamides shifted anti‑HIV activity by more than 20‑fold, demonstrating that even minor N‑aryl modifications cannot be assumed bioequivalent [REFS‑2]. Therefore, direct substitution with a generic in‑class compound without confirmatory head‑to‑head data is scientifically unsound.

Quantitative Differentiation Evidence for 872987‑82‑1 Relative to Five Closest Structural Analogs


Comparative Molecular Weight and Fsp³ Enrichment Relative to N‑(4‑methylphenyl) Analog

872987‑82‑1 (C₁₉H₁₈N₄O₂S, MW = 366.44 g·mol⁻¹) carries a 2‑methoxybenzyl group that adds 30 Da and increases the fraction of sp³‑hybridized carbons (Fsp³) compared to the closest commercially available analog N‑(4‑methylphenyl)‑2‑{6‑(pyridin‑4‑yl)pyridazin‑3‑ylsulfanyl}acetamide (C₁₈H₁₆N₄OS, MW = 336.41 g·mol⁻¹) [REFS‑1]. The additional methoxy oxygen introduces a hydrogen‑bond acceptor that is absent in the tolyl analog, altering the compound's interaction pharmacophore [REFS‑2].

Chemical Procurement Lead Differentiation Physicochemical Property

Predicted Lipophilicity (cLogP) Shifts Versus N‑(pyridin‑3‑yl) and N‑(4‑methoxyphenethyl) Analogs

Using a consensus cLogP model (XLogP3/ALogP), 872987‑82‑1 exhibits a predicted cLogP of ~2.9, positioning it between the more hydrophilic N‑(pyridin‑3‑yl) analog (cLogP ≈ 1.8) and the more lipophilic N‑(4‑methoxyphenethyl) analog (cLogP ≈ 3.6) [REFS‑1]. This intermediate lipophilicity may translate into balanced solubility and membrane permeability relative to the comparator compounds.

Lipophilicity Optimization ADME Prediction Procurement Selection

Topological Polar Surface Area (TPSA) Differentiation from VU0240551‑class KCC2 Inhibitors

872987‑82‑1 exhibits a predicted TPSA of ~102 Ų, which is approximately 18 Ų higher than that of the known KCC2 inhibitor VU0240551 (N‑(4‑methylthiazol‑2‑yl)‑2‑(6‑phenylpyridazin‑3‑ylthio)acetamide, TPSA ≈ 84 Ų) [REFS‑1]. The increase arises from the additional methoxy oxygen and the pyridine nitrogen in the 4‑position, both of which contribute to the polar surface area and may influence blood‑brain barrier permeability thresholds.

CNS Drug Design TPSA Blood‑Brain Barrier

Hydrogen‑Bond Donor/Acceptor Count Differences Relative to N‑(3,4‑dimethoxyphenethyl) Analog

872987‑82‑1 contains one hydrogen‑bond donor (amide NH) and six hydrogen‑bond acceptors (amide carbonyl, methoxy oxygen, pyridazine N atoms, pyridine N), whereas the N‑(3,4‑dimethoxyphenethyl) analog features one donor and seven acceptors due to the additional methoxy group [REFS‑1]. This difference in acceptor count translates to a calculated ligand efficiency index (BEI) that is approximately 8% higher for 872987‑82‑1 when normalized by heavy atom count, assuming equal potency [REFS‑2].

Medicinal Chemistry Pharmacophore Design Ligand Efficiency

Application Scenarios for N‑(2‑methoxybenzyl)‑2‑((6‑(pyridin‑4‑yl)pyridazin‑3‑yl)thio)acetamide (872987‑82‑1)


Early‑Stage Biological Screening Against Kinase and Non‑Kinase Targets

Given the documented activity of pyridazinylthioacetamide congeners against a broad spectrum of targets including HIV‑1 RT, JAK1, and KCC2 [REFS‑1], 872987‑82‑1 is suitable for inclusion in diverse screening panels. Its intermediate cLogP (≈2.9) and TPSA (≈102 Ų) make it compatible with both cell‑based and biochemical assays [REFS‑2], while the absence of published selectivity data creates the opportunity for users to generate proprietary selectivity profiles.

Lead‑Like or Fragment‑Based Library Enrichment Based on Ligand Efficiency

With a heavy‑atom count of 26 and a single hydrogen‑bond donor, 872987‑82‑1 meets the criteria for a lead‑like compound (Rule‑of‑Three compliant) [REFS‑3]. Its ligand efficiency can be benchmarked against the N‑(3,4‑dimethoxyphenethyl) analog that carries three additional heavy atoms, allowing medicinal chemists to prioritize this compound when the goal is to minimize molecular complexity while maintaining target engagement [REFS‑3].

Target Identification and Target Engagement Studies as a Chemical Probe Scaffold

The 6‑(pyridin‑4‑yl)pyridazine core offers a distinct hydrogen‑bonding pattern and π‑stacking geometry that differs from the 6‑phenylpyridazine found in VU0240551 [REFS‑2]. This difference can be exploited in affinity‑based proteomics or thermal shift assays to map target engagement profiles that are unique to the pyridin‑4‑yl substitution, aiding in the deconvolution of biologically active targets.

Development of Peripherally Restricted Probes due to Elevated TPSA

The TPSA of 872987‑82‑1 (≈102 Ų) is approximately 18 Ų higher than that of the known CNS‑penetrant KCC2 inhibitor VU0240551 (≈84 Ų) [REFS‑2]. This property supports the design of peripherally restricted chemical probes where CNS exclusion is desired, such as in metabolic or cardiovascular target indications. The compound can serve as a control for central‑peripheral distribution studies.

Quote Request

Request a Quote for N-(2-methoxybenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.